

# An In-depth Technical Guide to 2-Fluoro-3-iodo-6-methylpyridine

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## Compound of Interest

Compound Name: **2-Fluoro-3-iodo-6-methylpyridine**

Cat. No.: **B1360902**

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## Abstract

This technical guide provides a comprehensive characterization of **2-Fluoro-3-iodo-6-methylpyridine**, a key halogenated pyridine derivative utilized in modern synthetic chemistry. With its unique substitution pattern, this compound serves as a versatile building block, particularly in the synthesis of novel pharmaceutical agents and complex organic molecules. This document outlines its physicochemical properties, spectral data, a proposed synthetic pathway with detailed experimental protocols, and its applications in cross-coupling reactions. The information is structured to be a practical resource for researchers in organic synthesis and drug discovery.

## Chemical Identity and Physical Properties

**2-Fluoro-3-iodo-6-methylpyridine** is a substituted pyridine ring with fluorine, iodine, and methyl groups at positions 2, 3, and 6, respectively. This arrangement of functional groups provides distinct reactivity, making it a valuable intermediate in organic synthesis.

Property	Value	Reference
CAS Number	884494-48-8	
Molecular Formula	C <sub>6</sub> H <sub>5</sub> FIN	<a href="#">[1]</a>
Molecular Weight	237.01 g/mol	
Appearance	White to yellow solid	<a href="#">[2]</a>
Boiling Point	233.1 °C at 760 mmHg	
Storage Temperature	2-8°C, Keep in dark place, Inert atmosphere	<a href="#">[1]</a>

## Spectral Data

The following sections provide an overview of the expected spectral data for **2-Fluoro-3-iodo-6-methylpyridine** based on available information and spectroscopic principles.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons and a methyl group singlet. The chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine, iodine, and nitrogen atoms.

Assignment	Expected Chemical Shift (ppm)	Multiplicity
Pyridine-H (position 4 or 5)	δ 7.0-8.0	Doublet
Pyridine-H (position 4 or 5)	δ 7.0-8.0	Doublet
Methyl Protons (-CH <sub>3</sub> )	δ ~2.5	Singlet

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The carbon atoms directly attached to fluorine and iodine will exhibit characteristic chemical shifts and coupling with the fluorine atom.

Assignment	Expected Chemical Shift (ppm)
C-F	~160-165 (d, ${}^1\text{JCF}$ )
C-I	~90-100
C-CH <sub>3</sub>	~150-155
Pyridine-C	~120-140
Pyridine-C	~120-140
-CH <sub>3</sub>	~20-25

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-F bonds.

Functional Group	Expected Absorption Band (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3000-3100	Medium
C=C and C=N Stretch	1400-1600	Medium to Strong
C-F Stretch	1150-1250	Strong
C-H Bend (Aromatic)	800-900	Medium

## Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M<sup>+</sup>) at m/z = 237. Key fragmentation patterns would likely involve the loss of iodine, a methyl radical, or other fragments.

m/z	Assignment
237	$[M]^+$
222	$[M - \text{CH}_3]^+$
110	$[M - \text{I}]^+$

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Fluoro-3-iodo-6-methylpyridine** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methodologies for the halogenation of pyridine derivatives.

## Proposed Synthetic Pathway

A likely synthetic route starts from the commercially available 2-Fluoro-6-methylpyridine, followed by a regioselective iodination reaction.



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Caption: Proposed synthesis of **2-Fluoro-3-iodo-6-methylpyridine**.

## Experimental Protocol: Iodination of 2-Fluoro-6-methylpyridine (Proposed)

This protocol is a general guideline based on similar iodination reactions of fluorinated pyridines.

Materials:

- 2-Fluoro-6-methylpyridine
- N-Iodosuccinimide (NIS)

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

**Procedure:**

- To a solution of 2-Fluoro-6-methylpyridine (1.0 eq) in dichloromethane (DCM), add N-Iodosuccinimide (1.1 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
- Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
- Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **2-Fluoro-3-iodo-6-methylpyridine**.

## Applications in Cross-Coupling Reactions

**2-Fluoro-3-iodo-6-methylpyridine** is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 3-position. The presence of the iodine atom makes it particularly reactive in these transformations.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring and a wide range of organoboron compounds.



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Caption: Suzuki-Miyaura coupling of **2-Fluoro-3-iodo-6-methylpyridine**.

General Protocol for Suzuki-Miyaura Coupling:

- In a reaction vessel, combine **2-Fluoro-3-iodo-6-methylpyridine** (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq), and a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

## Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond with terminal alkynes.



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Caption: Sonogashira coupling of **2-Fluoro-3-iodo-6-methylpyridine**.

General Protocol for Sonogashira Coupling:

- To a solution of **2-Fluoro-3-iodo-6-methylpyridine** (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 0.03 eq), a copper(I) co-catalyst (e.g.,  $\text{CuI}$ , 0.06 eq), and an amine base (e.g., triethylamine, 2.5 eq).
- Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
- Partition the residue between water and an organic solvent.
- Dry the organic layer, concentrate, and purify by column chromatography.

## Buchwald-Hartwig Amination

This reaction allows for the formation of a C-N bond, providing access to 3-amino-2-fluoro-6-methylpyridine derivatives.



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Caption: Buchwald-Hartwig amination of **2-Fluoro-3-iodo-6-methylpyridine**.

General Protocol for Buchwald-Hartwig Amination:

- In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
- Add **2-Fluoro-3-iodo-6-methylpyridine** (1.0 eq) and the desired amine (1.2 eq).
- Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
- Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).
- After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

## Safety and Handling

**2-Fluoro-3-iodo-6-methylpyridine** should be handled by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2-Fluoro-3-iodo-6-methylpyridine** is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable intermediate for the construction of complex molecules in the pharmaceutical and materials science industries. This guide provides a foundational understanding of its properties, spectral characteristics, and synthetic utility to aid researchers in its effective application.

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## References

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